molecular formula C12H15NO4S B15054134 (2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B15054134
M. Wt: 269.32 g/mol
InChI Key: VVYKDOVBUSRSCZ-QHDYGNBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylpropionic acid
  • 3,4-Dimethoxyphenylboronic acid
  • 3,4-Dimethoxyhydrocinnamic acid

Uniqueness

(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its chiral nature and the presence of both a thiazolidine ring and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)/t8?,11-/m1/s1

InChI Key

VVYKDOVBUSRSCZ-QHDYGNBISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2NC(CS2)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.